Ouregidione

Description

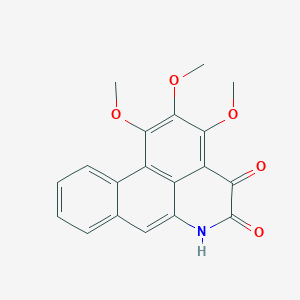

Structure

3D Structure

Properties

Molecular Formula |

C19H15NO5 |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione |

InChI |

InChI=1S/C19H15NO5/c1-23-16-12-10-7-5-4-6-9(10)8-11-13(12)14(15(21)19(22)20-11)17(24-2)18(16)25-3/h4-8H,1-3H3,(H,20,22) |

InChI Key |

MSQSEOYPHJGUTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC(=O)C2=O)OC)OC |

Synonyms |

ouregidione |

Origin of Product |

United States |

Phytochemical Exploration and Isolation Methodologies of Ouregidione

Botanical Sources and Geographic Distribution of Ouregidione-Producing Organisms

This compound has been isolated from a diverse range of plant species, primarily within the Annonaceae family, as well as from other families like Saururaceae. The distribution of these plants spans across Southeast Asia and Sri Lanka.

Pseuduvaria Species as Primary Isolates

Several species within the Pseuduvaria genus, which are mainly found in Southeast Asia, are significant sources of this compound. tandfonline.com

Pseuduvaria setosa (King) J. Sinclair: The aerial parts of this species, collected in Thailand, have been found to contain this compound along with other alkaloids like N-methylthis compound, liriodenine, and oxostephanine. tandfonline.comtandfonline.com

Pseuduvaria trimera (Craib): From the leaves and twigs of this Thai species, this compound has been isolated alongside a new aporphine (B1220529) alkaloid, 8-hydroxyartabonatine C. researchgate.netresearchgate.netmdpi.com

Pseuduvaria macrophylla: This species is another reported source of this compound. unimas.my

Other Botanical Sources

Beyond the Pseuduvaria genus, this compound has been identified in several other botanical sources:

Mitrephora cf. maingayi: The bark of this plant, from the Annonaceae family, has yielded this compound. acs.orgacs.orgnih.gov

Artabotrys zeylanicus: This plant from the Annonaceae family, found in Sri Lanka, is a known source of this compound. capes.gov.brarizona.eduknapsackfamily.com

Goniothalamus marcanii Craib: The stem barks of this plant, also known as Khao Lam in Thailand and belonging to the Annonaceae family, have been shown to contain this compound. researchgate.netresearchgate.netmahidol.ac.th

Houttuynia cordata: The aerial parts of this plant, from the Saururaceae family, have also been identified as a source of this compound. researchgate.netnih.govnih.gov

Advanced Extraction and Purification Techniques for this compound

The isolation of this compound from its natural sources involves a series of sophisticated extraction and purification techniques. These methods are crucial for obtaining the compound in a pure form for further analysis and research.

Chromatographic Methodologies

Chromatography is a cornerstone of the purification process for this compound. Various chromatographic techniques are employed sequentially to separate the compound from a complex mixture of plant metabolites.

Column Chromatography (CC): This is a fundamental technique used in the initial fractionation of crude plant extracts. For instance, the ethyl acetate-methanol extract of Pseuduvaria trimera was fractionated using silica (B1680970) gel column chromatography. mdpi.com Similarly, extracts from Goniothalamus marcanii and the aerial parts of Pseuduvaria setosa were subjected to column chromatography for separation. tandfonline.comtandfonline.comresearchgate.net The process typically involves a step-wise gradient of solvents with increasing polarity. mdpi.com

Medium-Pressure Liquid Chromatography (MPLC): MPLC is utilized for further purification of fractions obtained from column chromatography. It offers better resolution and is faster than traditional column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification to obtain highly pure this compound. um.edu.mymdpi.com Preparative HPLC, in particular, is employed to isolate the compound in sufficient quantities for structural elucidation and bioactivity studies. researchgate.netresearchgate.net

Modern Isolation Approaches

In addition to traditional chromatographic methods, modern approaches are being integrated into the workflow to enhance efficiency and target the isolation of novel compounds.

De-replication Procedures: This strategy is employed to rapidly identify known compounds in an extract, thereby avoiding their re-isolation and focusing efforts on discovering new substances. um.edu.my Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used in de-replication to quickly profile the chemical constituents of an extract. nih.gov

Solid-Phase Extraction (SPE): SPE is a sample preparation technique used for the purification and concentration of analytes from complex mixtures before analysis. gerstelus.comthermofisher.com It is a highly selective method that can significantly reduce the complexity of a sample, leading to cleaner extracts and improved analytical results. thermofisher.comchromatographyonline.com Automated SPE systems can further enhance reproducibility and throughput. gerstelus.com

The general procedure for isolating this compound involves initial extraction with organic solvents like ethanol (B145695) or a mixture of ethyl acetate (B1210297) and methanol. tandfonline.comtandfonline.commdpi.com The crude extract is then partitioned between different solvents to separate compounds based on their polarity. um.edu.my The resulting fractions are then subjected to a series of chromatographic separations, often starting with column chromatography and progressing to more refined techniques like MPLC and HPLC, until pure this compound is obtained. researchgate.netum.edu.my Recrystallization is also a common final step to achieve high purity. um.edu.my

Botanical Sources of this compound

| Botanical Source | Family | Part Used | Geographic Location |

| Pseuduvaria setosa | Annonaceae | Aerial Parts | Thailand tandfonline.comtandfonline.com |

| Pseuduvaria trimera | Annonaceae | Leaves and Twigs | Thailand researchgate.netmdpi.com |

| Pseuduvaria macrophylla | Annonaceae | Not specified | Not specified unimas.my |

| Mitrephora cf. maingayi | Annonaceae | Bark | Not specified acs.orgacs.org |

| Artabotrys zeylanicus | Annonaceae | Not specified | Sri Lanka capes.gov.brarizona.edu |

| Goniothalamus marcanii | Annonaceae | Stem Barks | Thailand researchgate.netresearchgate.net |

| Houttuynia cordata | Saururaceae | Aerial Parts | Not specified researchgate.netnih.gov |

Extraction and Purification Techniques for this compound

| Technique | Purpose |

| Solvent Extraction | Initial removal of phytochemicals from plant material using solvents like ethanol or ethyl acetate-methanol. tandfonline.comtandfonline.commdpi.com |

| Partitioning | Separation of compounds based on polarity using immiscible solvents. um.edu.my |

| Column Chromatography (CC) | Initial fractionation of crude extracts. tandfonline.commdpi.comresearchgate.net |

| Medium-Pressure Liquid Chromatography (MPLC) | Further purification of fractions with better resolution than CC. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Final purification to achieve high purity of the compound. researchgate.netum.edu.my |

| De-replication | Rapid identification of known compounds to focus on novel substances. um.edu.mynih.gov |

| Solid-Phase Extraction (SPE) | Sample clean-up and concentration. gerstelus.comthermofisher.com |

| Recrystallization | Final purification step to obtain crystalline solid. um.edu.my |

Advanced Spectroscopic and Computational Approaches in Ouregidione Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Ouregidione Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in determining the precise chemical structure of this compound. um.edu.myorientjchem.org Techniques including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to assign the proton and carbon signals and establish the connectivity of the molecule's framework. tandfonline.comtandfonline.comnih.gov

The structure of this compound, isolated from various plant sources including Pseuduvaria setosa and Pseuduvaria rugosa, has been confirmed by comparing its spectral data with previously reported values. tandfonline.comtandfonline.com The ¹H NMR spectrum of this compound typically shows distinct signals corresponding to its aromatic protons, methoxy (B1213986) groups, and the N-H proton. tandfonline.com For instance, a characteristic downfield signal around δ 11.45 ppm is assigned to the hydrogen-bonded NH-6 proton. tandfonline.com The aromatic region displays a series of multiplets for protons H-8, H-9, H-10, and H-11, while the three methoxy groups (1-OCH₃, 2-OCH₃, and 3-OCH₃) appear as sharp singlets. tandfonline.com

The ¹³C NMR data provides further confirmation of the carbon skeleton, and HMBC correlations are instrumental in establishing the long-range connectivity between protons and carbons, such as the correlations from the methoxy protons to their respective carbons on the aromatic ring. tandfonline.comtandfonline.com The complete assignment of NMR data has been a critical step in the unambiguous identification of this compound. researchgate.netmdpi.com

| Proton/Carbon | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (H → C) |

| 1 | - | 148.2 | - |

| 1a | - | 114.7 | H-11, H-7 |

| 1b | - | 127.3 | H-7 |

| 2 | - | 152.9 | - |

| 3 | - | 142.1 | - |

| 3a | - | 121.7 | - |

| 4 | - | 181.7 | - |

| 5 | - | 160.9 | - |

| 6-NH | 11.45 (s) | - | - |

| 6a | - | 121.7 | H-7 |

| 7 | 7.80 (s) | 107.1 | C-1a, C-1b, C-6a, C-8, C-11a |

| 7a | - | 134.1 | H-8, H-9, H-11 |

| 8 | 7.96 (m) | 129.2 | C-7, C-7a, C-9, C-11a |

| 9 | 7.64 (m) | 128.5 | C-7a, C-8, C-11a |

| 10 | 7.64 (m) | 134.0 | C-11, C-11a |

| 11 | 9.47 (m) | 123.6 | C-1a, C-7a, C-10 |

| 11a | - | 133.0 | H-7, H-8, H-9, H-10 |

| 1-OCH₃ | 4.09 (s) | 61.9 | C-1 |

| 2-OCH₃ | 4.16 (s) | 61.6 | C-2 |

| 3-OCH₃ | 4.20 (s) | 57.0 | C-3 |

| Data compiled from studies on this compound isolated from Pseuduvaria species. Chemical shifts may vary slightly depending on the solvent and instrument frequency. tandfonline.comtandfonline.comtandfonline.com |

Mass Spectrometry (MS) Profiling and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. tandfonline.comnih.gov Electron Ionization Mass Spectrometry (EI-MS) of this compound consistently shows a molecular ion [M]⁺ peak at a mass-to-charge ratio (m/z) of 337. tandfonline.comtandfonline.com This corresponds to the molecular formula C₁₉H₁₅NO₅. nih.gov

High-Resolution Mass Spectrometry (HRESIMS) provides a more precise mass measurement, further confirming the elemental composition. mdpi.com Fragmentation analysis in the mass spectrum reveals characteristic patterns for aporphine (B1220529) alkaloids. mdpi.com For instance, the loss of a methyl group (CH₃) is often observed, leading to a fragment ion at m/z 322 (M⁺-15). mdpi.com Another significant fragmentation is the loss of carbon monoxide (CO), a process known as decarbonylation, which points to the presence of a carbonyl group in the structure. mdpi.com These fragmentation pathways are vital for confirming the structural features elucidated by NMR spectroscopy. researchgate.netmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of this compound, complementing data from NMR and MS. tandfonline.comitwreagents.com

Infrared (IR) Spectroscopy The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) disk, displays absorption bands characteristic of its key functional groups. tandfonline.comtandfonline.com These spectra provide evidence for the presence of N-H, C=O (ketone), and aromatic C=C bonds, which is consistent with its dioxoaporphine structure. tandfonline.comtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. researchgate.netmsu.edu The UV-Vis spectrum of this compound in ethanol (B145695) exhibits several absorption maxima (λmax), indicating a highly conjugated system, which is characteristic of the aporphine alkaloid core. tandfonline.comtandfonline.com

| Spectroscopic Technique | Parameter | Observed Value | Interpretation |

| Infrared (IR) | νmax (cm⁻¹) | 3421-3359 | N-H stretching vibration tandfonline.comtandfonline.comtandfonline.com |

| 2922-2854 | C-H stretching (methoxy groups) tandfonline.comtandfonline.com | ||

| 1689-1661 | C=O stretching (conjugated ketone) tandfonline.comtandfonline.comtandfonline.com | ||

| 1633-1618 | Aromatic C=C stretching tandfonline.comtandfonline.comtandfonline.com | ||

| UV-Visible (UV-Vis) | λmax (nm) (log ε) | 421 (3.66) | Electronic transitions in the conjugated system tandfonline.comtandfonline.com |

| 318 (4.13) | Electronic transitions in the conjugated system tandfonline.comtandfonline.com | ||

| 305 (4.01) | Electronic transitions in the conjugated system tandfonline.comtandfonline.com | ||

| 241.5 (4.62) | Electronic transitions in the conjugated system tandfonline.comtandfonline.com | ||

| Spectroscopic data is compiled from various literature sources and may show slight variations. tandfonline.comtandfonline.comtandfonline.commrclab.comdrawellanalytical.com |

Computational Chemistry and In Silico Studies of this compound

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules like this compound at an atomic level. These in silico methods are used to model interactions with biological targets, understand dynamic behavior, and screen for similar bioactive compounds. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nvidia.com This method has been used to investigate the potential of this compound as an inhibitor of various cancer-related proteins.

In one study, this compound was docked into the binding site of the anti-apoptotic protein Bcl-xL. usim.edu.myresearchgate.net The results showed a strong binding affinity, suggesting that this compound could potentially act as a Bcl-xL inhibitor. usim.edu.myresearchgate.net The docking model revealed that this compound forms multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket. usim.edu.myresearchgate.net

Another computational study explored this compound as a potential inhibitor of DNA methyltransferase (DNMT), an enzyme implicated in cancer. kln.ac.lktandfonline.com Docking studies indicated a significant negative binding energy for the this compound-DNMT complex, suggesting favorable binding. tandfonline.com

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. ebsco.comnih.gov This technique provides insights into the stability and conformational changes of ligand-protein complexes. rsc.orgnih.gov

Following molecular docking, MD simulations were performed on the DNMT-Ouregidione complex to assess its stability in a simulated aqueous environment. kln.ac.lk The analysis of trajectories, including root-mean-square deviation (RMSD) and radius of gyration (Rg), indicated that the complex reached a stable conformation during the simulation period. kln.ac.lktandfonline.com This stability suggests that this compound can form a lasting interaction with the DNMT enzyme, reinforcing the findings from molecular docking. kln.ac.lk

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target. nvidia.comwikipedia.org This approach can be either structure-based or ligand-based. sygnaturediscovery.com

In the context of this compound research, ligand-based virtual screening approaches could be employed to identify new molecules with similar chemical features and potential biological activities. By using the known structure of this compound as a template, databases containing millions of compounds can be filtered to find structurally similar molecules. nvidia.com Furthermore, this compound itself has been identified through screening of natural product databases for potential inhibitors of targets like the DNA methyltransferase (DNMT) enzyme. kln.ac.lktandfonline.com This highlights the utility of virtual screening in identifying promising bioactive compounds from natural sources for further experimental validation. nih.gov

Mechanistic Investigations of Ouregidione S Biological Interactions

Cellular Proliferation Modulation and Cell Cycle Dynamics by Ouregidione

This compound has demonstrated notable effects on the proliferation and life cycle of various cancer cells. Researchers have explored its impact on both hematological malignancies and solid tumors, revealing specific mechanisms of action that interfere with cancer cell growth. These investigations often involve studying the molecular interactions and signaling pathways that govern cell division and survival. ijbs.comnih.gov

Impact on Leukemic Cell Lines (e.g., HL-60, U937, K562)

Studies have shown that this compound can inhibit the proliferation of human leukemic cell lines. tandfonline.comnih.gov In one study, at a concentration of 100 µg/mL, this compound significantly inhibited the proliferation of HL-60, U937, and K562 cells after 48 hours of treatment. tandfonline.comtandfonline.com After 72 hours, the viability of K562 and U937 cells was reduced to 64% and 66%, respectively, at the same concentration. tandfonline.comtandfonline.com For HL-60 cells, this compound demonstrated a 50% growth inhibition (IC50) at a concentration of 98 µg/mL after 72 hours. tandfonline.comtandfonline.com

Interactive Table: Effect of this compound on Leukemic Cell Lines

| Cell Line | Concentration (µg/mL) | Time (hours) | Effect | Reference |

|---|---|---|---|---|

| HL-60 | 100 | 48 | Significant inhibition of proliferation | tandfonline.comtandfonline.com |

| U937 | 100 | 48 | Significant inhibition of proliferation | tandfonline.comtandfonline.com |

| K562 | 100 | 48 | Significant inhibition of proliferation | tandfonline.comtandfonline.com |

| HL-60 | 98 | 72 | 50% growth inhibition (IC50) | tandfonline.comtandfonline.com |

| K562 | 100 | 72 | Viability reduced to 64% | tandfonline.comtandfonline.com |

Impact on Solid Tumor Cell Lines (e.g., HepG2, MDA-MB231, NCI-H187)

This compound's antiproliferative activity extends to solid tumor cell lines. It has been reported to exhibit moderate cytotoxic activity against breast cancer (BC) cells. benthamopen.com Specifically, it has shown activity against the human small cell lung cancer (NCI-H187) cell line. tandfonline.combenthamopen.com The crude extract containing this compound was highly active against the NCI-H187 cell line with a 50% inhibitory concentration (IC50) of 3.0 μg/ml. tandfonline.comtandfonline.com Furthermore, this compound has displayed moderate cytotoxic effects on a range of cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancers. sapub.org

Interactive Table: Cytotoxic Activity of this compound on Solid Tumor Cell Lines

| Cell Line | Type | Activity | Reference |

|---|---|---|---|

| BC | Breast Cancer | Moderately active | benthamopen.com |

| NCI-H187 | Small Cell Lung Cancer | Active | tandfonline.combenthamopen.com |

| MDA-MB-231 | Breast Cancer | Moderate cytotoxic activity | sapub.org |

Analysis of Cell Cycle Arrest Mechanisms (e.g., G1, S, G2/M Phase Induction)

The antiproliferative effects of this compound are linked to its ability to induce cell cycle arrest, a critical mechanism for controlling cell division. tandfonline.comnih.govijrps.com In human promyelocytic leukemia HL-60 cells, treatment with this compound at 100 µg/mL for 48 hours resulted in an arrest in the G1 phase of the cell cycle, with the proportion of cells in this phase increasing from 55.5% to 66.2%. tandfonline.comtandfonline.com Conversely, in U937 cells, this compound induced cell cycle arrest at the S phase, with the proportion of cells increasing from 18% to 27.5%. tandfonline.comtandfonline.com This targeted interference with the cell cycle prevents cancer cells from proceeding through the necessary phases of division, ultimately inhibiting their growth. mdpi.commedsci.org

Antimicrobial Research Focus on this compound

In addition to its anticancer properties, this compound has been investigated for its potential as an antimicrobial agent. Research has focused on its effectiveness against specific pathogens, including the bacterium responsible for tuberculosis and the parasite that causes malaria.

Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis)

This compound has demonstrated in vitro activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. benthamopen.comtandfonline.com Studies have reported a minimum inhibitory concentration (MIC) value of 12.5 µg/ml for this compound against M. tuberculosis. benthamopen.com Another study also confirmed its antituberculosis activity. tandfonline.comtandfonline.com This suggests that this compound could be a candidate for the development of new anti-tubercular agents. benthamopen.com

Interactive Table: Anti-Mycobacterial Activity of this compound

| Organism | Activity | MIC (µg/ml) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Antituberculosis activity | 12.5 | benthamopen.com |

Antimalarial Activity (e.g., Plasmodium falciparum)

Research has also explored the potential of this compound in combating malaria. While one study indicated that this compound itself was not active against the Plasmodium protozoa, it was isolated from a plant extract that did show moderate activity against the malarial protozoa with an IC50 of 8.3 µg/ml. tandfonline.comtandfonline.com Another study mentioned that liriodenine, an oxoaporphine alkaloid isolated alongside this compound from Pseuduvaria setosa, displayed antimalarial activity against Plasmodium falciparum. benthamopen.comtandfonline.com Further investigation is needed to clarify the direct antimalarial potential of this compound.

Broad-Spectrum Antibacterial Evaluations

Research into the antibacterial properties of this compound has revealed activity against specific pathogens. Studies have shown that this compound, an alkaloid isolated from Pseuduvaria setosa, displays antituberculosis activity against Mycobacterium tuberculosis researchgate.nettandfonline.com. While this indicates a potential therapeutic application, detailed evaluations across a wide range of bacteria are limited in the available literature.

The broader class of aporphine (B1220529) alkaloids, to which this compound belongs, has been investigated for more extensive antibacterial action. For instance, the related alkaloid laurolitsine (B191710) has demonstrated activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL. alraziuni.edu.ye However, laurolitsine was found to be inactive against the Gram-negative bacterium Escherichia coli, suggesting a potentially selective spectrum of activity for some compounds in this class. alraziuni.edu.ye

Table 1: Antibacterial Activity of this compound and Related Aporphine Alkaloids

| Compound | Bacterium | Activity / MIC | Source(s) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Activity reported (MIC not specified) | researchgate.nettandfonline.com |

| Liriodenine | Mycobacterium tuberculosis | MIC: 12.5 µg/mL | researchgate.nettandfonline.com |

| Oxostephanine | Mycobacterium tuberculosis | Activity reported (MIC not specified) | researchgate.net |

| N-Methylthis compound | Mycobacterium tuberculosis | Activity reported (MIC not specified) | researchgate.net |

| Laurolitsine | Staphylococcus aureus | MIC: 250 µg/mL | alraziuni.edu.ye |

| Laurolitsine | Escherichia coli | Inactive | alraziuni.edu.ye |

Antiparasitic Research beyond Malaria: Larvicidal Activity (e.g., Aedes aegypti)

Beyond its other biological activities, this compound has been a subject of antiparasitic research, specifically focusing on its potential as a larvicide. A study involving compounds isolated from the stem-bark of Goniothalamus velutinus evaluated this compound for its larvicidal effects against the mosquito species Aedes aegypti. Aedes aegypti is a significant vector for diseases such as dengue fever, chikungunya, and Zika virus. However, the specific quantitative results of this evaluation, such as the lethal concentration (LC50) value, are not detailed in the accessible scientific literature.

Epigenetic Regulatory Modulation by this compound (e.g., DNA Methyltransferase Inhibition)

A significant area of investigation for this compound is its potential role in epigenetics, particularly as a modulator of DNA methylation. researchgate.net In-silico computational studies have identified this compound as a potential inhibitor of the DNA methyltransferase (DNMT) enzyme. alraziuni.edu.yetandfonline.com DNMTs are crucial for establishing and maintaining DNA methylation patterns, which in turn regulate gene expression; their abnormal expression is linked to diseases like cancer. alraziuni.edu.ye

Molecular docking and simulation studies were conducted to predict the binding affinity of this compound to the DNMT enzyme. These computational analyses compared its potential efficacy to that of Azacitidine, a known DNMT inhibitor approved for clinical use. The results indicated that this compound has a strong potential for inhibition, with a calculated binding energy suggesting a more stable complex with the DNMT enzyme than the reference drug. mdpi.com The inhibitory potential of this compound is considered nearly equivalent to that of azacitidine based on these theoretical models. tandfonline.com

Biosynthetic Origin and Genetic Determinants of Ouregidione

Proposed Biosynthetic Pathways of Aporphine (B1220529) and Dioxoaporphine Alkaloids

Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids defined by a tetracyclic dibenzo[de,g]quinoline core. nih.gov Their biosynthesis is an offshoot of the well-established benzylisoquinoline alkaloid (BIA) pathway, which begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The core structure of aporphines is formed through an intramolecular C-C phenol (B47542) coupling reaction of a BIA precursor. wikipedia.org

The general proposed pathway is exemplified by the formation of the aporphine ring from the precursor reticuline (B1680550). wikipedia.org An initial oxidation of reticuline generates a diradical, which then undergoes cyclization to form a new six-membered ring, yielding a proaporphine intermediate like corytuberine. wikipedia.orgmdpi.com Subsequent enzymatic modifications, such as dehydration and methylations, lead to the vast diversity of aporphine alkaloids found in nature. wikipedia.org

Dioxoaporphine alkaloids, such as Ouregidione, are further derivatives of the aporphine skeleton. nih.gov Specifically, they are characterized by the presence of carbonyl groups at the C4 and C5 positions of the aporphine core. mdpi.comacs.org This structural feature suggests that the biosynthesis of dioxoaporphines involves additional oxidative steps following the formation of the primary aporphine or oxoaporphine (C7-oxo) scaffold. nih.govresearchgate.net The formation of the 4,5-dione moiety is a key characteristic that distinguishes this compound and related compounds from other aporphinoids.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) Related to Aporphine Synthesis

In many organisms, particularly fungi and bacteria, the genes encoding the enzymes for a specific secondary metabolite pathway are organized into biosynthetic gene clusters (BGCs). plos.orgnih.gov These clusters typically include genes for backbone enzymes (like polyketide synthases or nonribosomal peptide synthetases), tailoring enzymes (e.g., oxidases, methyltransferases), transporters, and regulatory proteins. plos.org The discovery and analysis of BGCs are facilitated by genome mining and bioinformatic tools such as antiSMASH and MIBiG (Minimum Information about a Biosynthetic Gene cluster). uni-saarland.denih.govsecondarymetabolites.org

In plants, while the genes may not always be as tightly clustered, research has identified key genes and enzymes involved in aporphine alkaloid biosynthesis. researchgate.net Studies on the medicinal plant Stephania yunnanensis, which is rich in aporphine alkaloids, led to the identification of norcoclaurine synthase (NCS), an enzyme that catalyzes an early, crucial step in the BIA pathway leading to aporphines. researchgate.net

More detailed insights have come from research on the sacred lotus (B1177795) (Nelumbo nucifera). mdpi.comnih.gov Analysis of the N. nucifera genome and transcriptome has revealed clusters of genes associated with alkaloid production. biorxiv.org Within these regions, specific cytochrome P450-dependent monooxygenases (CYPs) have been identified as the key enzymes responsible for the formation of the aporphine skeleton. mdpi.comresearchgate.net The identification of these genes provides the genetic blueprint for aporphine synthesis and is the first step toward elucidating the complete pathway and enabling bioengineering efforts. researchgate.net

Enzymatic Steps and Intermediate Compounds in this compound Biosynthesis

The biosynthesis of aporphine alkaloids is a multi-step enzymatic process. nih.govwikipedia.org While the precise sequence leading to this compound has not been fully elucidated, key upstream steps have been characterized in related pathways, particularly that of proaporphine alkaloids in Nelumbo nucifera. researchgate.netnih.gov

The pathway diverges from the main BIA route, which typically proceeds through (S)-reticuline. nih.gov In sacred lotus, a dedicated route utilizing (R)-configured intermediates is employed for aporphine synthesis. nih.govbiorxiv.org The process begins with the formation of (R)-norcoclaurine, which is subsequently methylated to produce (R)-N-methylcoclaurine. researchgate.netnih.gov

A critical, committed step is the intramolecular cyclization of (R)-N-methylcoclaurine, catalyzed by a specific cytochrome P450 enzyme, CYP80G. mdpi.comnih.gov This reaction forms the proaporphine alkaloid glaziovine. nih.gov Glaziovine is then methylated to yield pronuciferine (B1678250), the presumed precursor to other aporphines like nuciferine. nih.govbiorxiv.org The conversion of the proaporphine intermediate to the final aporphine structure involves further enzymatic reactions. biorxiv.org

The formation of this compound from an aporphine precursor would require subsequent oxidations. It is hypothesized that an oxoaporphine intermediate (containing a C7-carbonyl) is first formed, followed by two additional oxidation reactions to install the ketone functionalities at the C4 and C5 positions, yielding the final 4,5-dioxoaporphine structure of this compound. nih.govresearchgate.net The specific enzymes catalyzing these terminal oxidation steps remain to be identified.

| Intermediate Compound | Enzyme (Class) | Reaction / Role | Reference |

|---|---|---|---|

| (R)-Norcoclaurine | Norcoclaurine Synthase (NCS) | Initial condensation step in BIA pathway. | researchgate.net |

| (R)-N-Methylcoclaurine | N-Methyltransferase (NMT) | Methylation of (R)-norcoclaurine. | researchgate.netnih.gov |

| Glaziovine | CYP80G (Cytochrome P450) | Stereospecific conversion of (R)-N-methylcoclaurine to the proaporphine core. | nih.gov |

| Pronuciferine | O-Methyltransferase (OMT) | Methylation of glaziovine. Presumed precursor to nuciferine. | nih.govbiorxiv.org |

| Aporphine Precursor | Oxidoreductases (Hypothetical) | Oxidation at C4 and C5 to form the dioxo structure of this compound. | nih.govresearchgate.net |

Bioengineering and Synthetic Biology Approaches for this compound Production and Pathway Elucidation

Bioengineering and synthetic biology offer powerful tools for producing complex plant-derived natural products and for discovering the functions of biosynthetic enzymes. britannica.comrsc.org By transferring plant biosynthetic pathways into microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria, it is possible to achieve scalable, controlled, and sustainable production of valuable alkaloids. researchgate.netnih.gov

Significant progress has been made in the microbial production of aporphine alkaloids. researchgate.net Researchers have successfully reconstructed the biosynthetic pathway to the proaporphine alkaloid pronuciferine in engineered yeast. nih.govbiorxiv.org This was achieved by introducing a series of genes from plants, including those for the early BIA pathway and the key aporphine-forming enzyme, NnCYP80G from sacred lotus. nih.gov To overcome the stereochemical specificity of the plant enzymes, an artificial "stereochemical inversion" module was also engineered into the yeast to convert the standard (S)-norcoclaurine into the required (R)-configured precursors. nih.govbiorxiv.org

Quantitative and Qualitative Structure Activity Relationship Sar Studies of Ouregidione and Its Analogs

Systematic Structural Modification and Derivativatization for SAR Analysis

The structure-activity relationship of Ouregidione can be systematically investigated by analyzing the biological activity of its naturally occurring analogs and synthetic derivatives. This compound (1,2,3-trimethoxy-4,5-dioxo-6a,7-dehydroaporphine) has been isolated from several plant species, including Pseuduvaria rugosa and Pseuduvaria trimera, often alongside structurally related alkaloids. um.edu.mynih.gov Comparing the cytotoxic activities of these compounds provides direct insight into the influence of specific structural modifications.

Key natural analogs of this compound include:

N-methylthis compound : This analog features a methyl group on the nitrogen atom. Studies on its cytotoxicity suggest that this N-methylation can modulate activity, though its effect varies depending on the cell line. um.edu.my

Pseuduvarine A and B : Isolated from Pseuduvaria rugosa, these compounds are dioxoaporphine alkaloids that possess an amino or N-methylamino group at the C-3 position, respectively. um.edu.myresearchgate.net Their potent cytotoxicity against specific cancer cell lines highlights the significant impact of substitution on Ring A. um.edu.my

8-hydroxyartabonatine C : Isolated from Pseuduvaria trimera, this analog differs from this compound by the presence of a hydroxyl group at C-8 and a different methoxylation pattern (1,4,5-trimethoxy). nih.gov

The cytotoxic effects of this compound and its analogs against various human cancer cell lines reveal important SAR trends. For instance, this compound displayed greater cytotoxicity against HepG2 cells than its analog 8-hydroxyartabonatine C. nih.gov In another study, the novel analogs Pseuduvarine A and B showed potent cytotoxicity, with Pseuduvarine A being particularly effective against the MCF7 breast cancer cell line. um.edu.my These findings underscore that modifications at the nitrogen atom and on the aromatic rings are critical for biological efficacy.

Synthetic efforts have also contributed to SAR understanding. The synthesis of new oxoaporphine derivatives has shown that the introduction of amino side chains can significantly enhance DNA-binding properties and cytotoxic potency compared to the parent compounds. tandfonline.comnih.gov

| Compound | Modification vs. This compound | Cell Line | Cytotoxicity (IC₅₀) | Source |

|---|---|---|---|---|

| This compound | - | HepG2 | 12.88 ± 2.49 μM | nih.gov |

| This compound | - | MDA-MB231 | 67.06 ± 3.5 μM | nih.gov |

| 8-hydroxyartabonatine C | C8-OH; 1,4,5-trimethoxy | HepG2 | 26.36 ± 5.18 μM | nih.gov |

| 8-hydroxyartabonatine C | C8-OH; 1,4,5-trimethoxy | MDA-MB231 | 64.75 ± 4.45 μM | nih.gov |

| Pseuduvarine A | C3-NH₂; 1,2-dimethoxy | MCF7 | 0.9 μM | um.edu.my |

| Pseuduvarine A | C3-NH₂; 1,2-dimethoxy | HepG2 | 21.7 μM | um.edu.my |

| Pseuduvarine B | C3-NHCH₃; 1,2-dimethoxy | HepG2 | 15.7 μM | um.edu.my |

| Pseuduvarine B | C3-NHCH₃; 1,2-dimethoxy | HL-60 | 12.4 μM | um.edu.my |

Identification of Key Pharmacophores and Structural Motifs for Biological Activities

A pharmacophore describes the ensemble of steric and electronic features necessary for a molecule's biological activity. frontiersin.orgnih.gov For this compound and related oxoaporphine alkaloids, several key structural motifs have been identified as crucial for their cytotoxic effects.

The fundamental pharmacophore is the rigid, planar, tetracyclic oxoaporphine skeleton. mdpi.com This planarity is a key feature that facilitates intercalation into DNA, which is a proposed mechanism of action for the cytotoxicity of these compounds. tandfonline.com

Key structural features contributing to the pharmacophore include:

The 4,5-Dioxo System : The two ketone groups in Ring B are a defining feature of this subclass of aporphines. This highly conjugated system contributes to the planarity and electronic properties of the molecule, which are essential for its interaction with biological targets like DNA and topoisomerase enzymes. tandfonline.comnih.gov

Substituents on Ring A : The nature and position of substituents on the northernmost aromatic ring (Ring A) are critical. This compound possesses a 1,2,3-trimethoxy pattern. In other potent oxoaporphines like liriodenine, a 1,2-methylenedioxy group is present, suggesting that electron-donating groups in this region are favorable for activity. nih.gov The high potency of C-3 amino-substituted analogs like Pseuduvarine A further emphasizes the importance of this ring in modulating biological activity. um.edu.my

The Aromatic Core : The extended, flat aromatic surface is a prerequisite for DNA intercalation. Studies on synthetic derivatives show that modifications enhancing this interaction, such as the addition of positively charged amino side chains, lead to increased cytotoxicity. tandfonline.com

Computational SAR Modeling (e.g., 3D-QSAR, CoMFA, CoMSIA)

Quantitative structure-activity relationship (QSAR) models, particularly three-dimensional QSAR (3D-QSAR), are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. pharmacelera.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate statistical models that can explain observed SAR and predict the activity of new compounds. nih.gov

While specific 3D-QSAR studies focusing solely on the cytotoxicity of this compound and its direct analogs are not widely published, research on the broader class of oxoaporphine alkaloids demonstrates the utility of these methods. A notable study performed 3D-QSAR analysis on a series of azaoxoisoaporphine, oxoaporphine, and oxoisoaporphine derivatives to understand their inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov

Key findings from this CoMFA study include:

A statistically robust and predictive CoMFA model was developed with a cross-validated q² of 0.856 and a non-cross-validated r² of 0.986. nih.gov

The model was validated with an external test set, confirming its high predictive ability. nih.gov

The resulting 3D contour maps provided detailed insights into the steric and electrostatic fields around the molecules. These maps show which regions of the molecule are sensitive to modification, guiding the rational design of new, more potent inhibitors. nih.gov

The success of this study indicates that CoMFA and CoMSIA are highly applicable to the oxoaporphine scaffold. Such models could be invaluable in optimizing the cytotoxic properties of this compound by identifying the precise steric and electronic requirements for potent anticancer activity, guiding the synthesis of derivatives with improved efficacy.

Influence of Stereochemistry on this compound's Biological Efficacy

Stereochemistry often plays a pivotal role in the biological activity of natural products, as different enantiomers of a chiral molecule can have vastly different interactions with chiral biological targets like enzymes and receptors. nih.gov

However, in the case of this compound, stereochemistry is not a determining factor for its biological efficacy. This compound's chemical name is 1,2,3-trimethoxy-4,5-dioxo-6a,7-dehydroaporphine. nih.gov The term "dehydroaporphine" signifies the presence of a double bond between carbons C6a and C7. This feature, combined with the conjugated 4,5-dioxo system, renders the entire tetracyclic core of this compound planar and aromatic. nih.gov As a result, the molecule is achiral, meaning it does not have a non-superimposable mirror image (enantiomer) and is optically inactive.

This stands in stark contrast to many other classes of aporphine (B1220529) alkaloids, such as the simple aporphines, where the carbon at position 6a is a stereocenter. For these compounds, the absolute configuration (R or S) at C6a is critical for biological activity. For example, studies on the aporphine alkaloid variabiline, which was synthesized and resolved into its separate enantiomers, showed differences in their ability to potentiate antibiotics. nih.gov Similarly, the saturation of the C6a-C7 bond in alkaloids like D-glaucine and L-nuciferine is crucial for their activity, and dehydrogenation at this position leads to a loss of potency. researchgate.net

Ecological and Chemoecological Roles of Ouregidione

Role of Ouregidione in Plant Defense Mechanisms and Herbivore Interactions

Plants have evolved complex defense systems to protect themselves from being consumed by herbivores. wikipedia.orgnih.gov These defenses can be physical, such as thorns and tough leaves, or chemical. This compound is a key component of the chemical defense arsenal (B13267) in the plants that produce it. iupac.orginteresjournals.org As an alkaloid, it belongs to a class of nitrogen-containing compounds well-known for their toxicity and deterrent effects on herbivores. interesjournals.orgresearchgate.net

The production of compounds like this compound is a direct defense mechanism. nih.gov This strategy affects the herbivore's biology, potentially reducing its feeding, growth, and survival. nih.gov Plants from the Annonaceae family, a known source of this compound, are recognized for producing a variety of compounds with cytotoxic and insecticidal properties. iupac.orgresearchgate.net Research on species from the Goniothalamus and Pseuduvaria genera, from which this compound has been isolated, highlights the presence of bioactive alkaloids that function as deterrents to herbivory. iupac.orgresearchgate.net The presence of this compound in these plants suggests its active role in defending against insect pests. While direct feeding studies on this compound are not extensively detailed, the established insecticidal activity of the plant family and of structurally related alkaloids provides strong evidence for its function as a protective agent against herbivores. iupac.orgresearchgate.net This chemical defense influences the feeding choices of herbivores, thereby playing a critical role in the plant's ability to survive and reproduce in its natural habitat. wikipedia.org

Interactive Table: Research Findings on this compound's Defensive Role

| Research Area | Finding | Implication for Defense | Source(s) |

|---|---|---|---|

| Chemical Class | This compound is an aporphine (B1220529) alkaloid. | Alkaloids are a major class of toxic or deterrent secondary metabolites used in plant defense against herbivores. | interesjournals.orgresearchgate.netresearchgate.net |

| Plant Family Context | Found in Annonaceae, a plant family known for producing cytotoxic and insecticidal compounds. | Its presence in these plants strongly suggests it contributes to their known anti-herbivore properties. | iupac.orgresearchgate.netufpb.br |

| Bioactivity of Source Plants | Plant genera containing this compound, such as Goniothalamus, are noted for their bioactive compounds. | This points to an evolutionary selection for chemical defenses in these plants, with this compound being a component of this defense strategy. | iupac.org |

| Related Compounds | Structurally similar alkaloids have demonstrated insecticidal activity. | The chemical structure of this compound is conducive to biological activity against insects. | researchgate.net |

Inter-species Chemical Interactions and Allelopathic Effects of this compound

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. skemman.isnih.gov In plants, this often involves releasing secondary metabolites into the environment to inhibit the growth of nearby competing plants. This form of chemical competition is a crucial factor in structuring plant communities. frontiersin.org

Research has indicated that this compound possesses phytotoxic potential. researchgate.net Phytotoxicity, the ability of a chemical to be toxic to plants, is the mechanism that underlies allelopathy. The evaluation of dioxoaporphine alkaloids, including this compound and the related N-methylthis compound, for their phytotoxic effects confirms their role in plant-plant interactions. researchgate.net The isolation of this compound from plants like Mitrephora wangii has been part of broader investigations into the phytotoxicity of their chemical constituents. su.ac.th The release of such compounds can create a chemical barrier around the producing plant, reducing competition for essential resources like water, sunlight, and nutrients by suppressing the growth of neighboring flora. skemman.is This chemical interference can significantly impact the species composition and diversity of the local plant community. frontiersin.org

Contribution to Ecosystem Functioning through Natural Product Chemistry

The production of a specific natural product like this compound can have cascading effects on the broader ecosystem. A plant community is a complex assemblage of interacting species, and the chemical traits of dominant plants are a key factor in shaping these interactions and, consequently, the community's structure and function. researchgate.netbiodiversity-science.netuib.no

This compound contributes to ecosystem functioning in two primary ways:

Mediating Trophic Interactions: By acting as a defense against herbivores, this compound influences the food web. nih.goviupac.org The survival and abundance of the plant producing it are enhanced, which in turn affects the populations of herbivores that would otherwise consume it. This can have follow-on effects for predators and parasites that rely on those herbivores. wikipedia.orgmdpi.com The chemical landscape created by defensive compounds like this compound is a critical, yet often invisible, layer of ecosystem structure.

Structuring Plant Communities: Through its allelopathic and phytotoxic properties, this compound directly influences which other plant species can grow in its vicinity. frontiersin.orgresearchgate.net This chemical competition helps determine the local species diversity and the spatial arrangement of plants. By inhibiting competitors, a plant producing this compound can become more dominant, which alters resource availability and habitat for other plants and for the animals and microbes that depend on them. skemman.is

In essence, the natural product chemistry that leads to the synthesis of this compound is not just an internal process for the plant. It is a fundamental mechanism that projects the plant's influence into its surrounding environment, mediating key ecological processes of herbivory and competition that are vital to the functioning and stability of the entire ecosystem. nih.gov

Table of Compounds Mentioned

| Compound Name |

| N-methylthis compound |

| This compound |

Table of Plant Species Containing this compound

| Plant Species | Family | Source(s) |

| Artabotrys zeylanicus | Annonaceae | arizona.edu |

| Goniothalamus tomentosus | Annonaceae | iupac.org |

| Mitrephora wangii | Annonaceae | su.ac.th |

| Pseuduvaria rugosa | Annonaceae | ku.ac.th |

| Pseuduvaria trimera | Annonaceae | researchgate.net |

Emerging Research Frontiers and Methodological Advancements in Ouregidione Studies

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Ouregidione Research

Omics technologies provide a holistic view of the biological systems interacting with a natural product. In the context of a compound like this compound, these approaches could elucidate its mechanism of action and biosynthetic pathway.

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In research concerning a novel compound, metabolomics can be applied to understand the biochemical perturbations caused by the compound in a biological system. For instance, if this compound were being investigated for its effects on a particular cell line, untargeted metabolomics could reveal comprehensive changes in the cellular metabolome, offering clues to the pathways it modulates.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how a compound like this compound might alter gene expression. By exposing a biological system to the compound and then sequencing the RNA, researchers can identify which genes are up- or down-regulated. This information is invaluable for pinpointing the molecular targets of the compound. For example, if transcriptomics analysis showed a significant upregulation of genes involved in an anti-inflammatory pathway, it would provide strong evidence for this compound's potential therapeutic application in that area.

A hypothetical study on this compound might yield the following transcriptomic data:

| Gene | Fold Change | p-value | Pathway Affected |

| GENE-A | 2.5 | 0.001 | Inflammation |

| GENE-B | -3.1 | <0.001 | Cell Proliferation |

| GENE-C | 1.8 | 0.02 | Apoptosis |

| GENE-D | -2.2 | 0.005 | Oxidative Stress |

This table represents hypothetical data for illustrative purposes.

Advanced High-Throughput Screening Methodologies for this compound-like Compounds

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. In the search for this compound-like compounds, which may possess similar or improved therapeutic properties, advanced HTS methods are indispensable.

Modern HTS platforms have evolved beyond simple target-based assays. High-content screening (HCS) , for example, uses automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes. This approach would be particularly useful for identifying this compound analogs that, for instance, induce specific morphological changes in cancer cells or neurons.

Another advanced technique is DNA-encoded library (DEL) technology . This method involves screening vast libraries of compounds that are each tagged with a unique DNA barcode. This allows for the simultaneous testing of millions of compounds against a protein target. If the primary protein target of this compound were known, DEL technology could be employed to find other, potentially more potent, compounds that bind to the same target.

Artificial Intelligence and Machine Learning Applications in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. For a compound like this compound, AI could be applied in several ways.

De novo drug design using generative AI models could create novel molecular structures that are predicted to have biological activity similar to or better than this compound. These models learn from large databases of known molecules and their properties to generate new, optimized structures.

Predictive models based on machine learning algorithms can forecast the physicochemical properties, bioactivity, and potential toxicity of this compound analogs before they are even synthesized. This in silico analysis, known as quantitative structure-activity relationship (QSAR) modeling, saves significant time and resources in the drug development pipeline.

A hypothetical application of a predictive ML model for this compound analogs could look like this:

| Analog ID | Predicted Activity (IC50, nM) | Predicted Solubility (mg/mL) | Predicted Toxicity (LD50, mg/kg) |

| This compound-A01 | 50 | 0.5 | 2000 |

| This compound-A02 | 25 | 0.8 | >5000 |

| This compound-A03 | 150 | 0.2 | 1500 |

| This compound-A04 | 35 | 1.2 | 3000 |

This table represents hypothetical data for illustrative purposes.

Sustainable Sourcing and Production Strategies for this compound

If this compound were a natural product isolated from a rare or slow-growing organism, its sustainable sourcing and production would be a critical consideration.

Metabolic engineering and synthetic biology offer promising solutions. By identifying the biosynthetic gene cluster responsible for producing this compound in its native organism, researchers could transfer these genes into a microbial host, such as E. coli or Saccharomyces cerevisiae. This engineered microorganism could then be grown in large-scale fermenters to produce this compound in a controlled, sustainable, and cost-effective manner.

Another approach is semi-synthesis , where a more abundant natural precursor is chemically modified to produce the final this compound molecule. This can often be more efficient than total chemical synthesis, especially for complex molecules.

Plant cell culture is another sustainable option if this compound is of plant origin. Plant cells can be grown in bioreactors, providing a continuous and environmentally friendly source of the compound without the need for extensive cultivation and harvesting of the plant itself.

Q & A

Q. How is Ouregidione structurally characterized using spectroscopic methods?

- Methodological Answer : Structural characterization of this compound involves integrating nuclear magnetic resonance (NMR) data, including 1H and 13C chemical shifts , HMBC (heteronuclear multiple-bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) correlations. For example, 1H NMR peaks at 7.65–9.5 ppm and 13C shifts at 116.0–128.5 ppm indicate aromatic or conjugated systems. HMBC correlations (e.g., between protons and carbons at specific positions) help map connectivity, while NOESY data resolves spatial arrangements . Cross-referencing with existing literature on similar compounds ensures accurate assignments .

Q. What frameworks guide the formulation of research questions for studying this compound?

- Methodological Answer : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks. For example:

- PICO: "How does the synthetic route (Intervention) for this compound compare to analogous diterpenoids (Comparison) in yield and purity (Outcome)?"

- FINER: Ensure questions address gaps in biosynthesis pathways or unexplored bioactivity .

Q. What are standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow modular synthetic pathways (e.g., cyclization or oxidation reactions) with step-by-step validation. Document reaction conditions (temperature, catalysts) and intermediates using techniques like TLC and HPLC. For reproducibility, include detailed procedures in the main manuscript (up to 5 compounds) and supplementary materials for extended data .

Q. How to conduct a literature review on this compound’s bioactivity?

- Methodological Answer :

Use databases (SciFinder, PubMed) with keywords: "this compound," "diterpenoids," "spectroscopic data."

Filter primary sources (experimental studies) over reviews.

Critically assess conflicting data (e.g., bioactivity variations due to extraction methods) .

Q. What are best practices for collecting and managing this compound-related research data?

- Methodological Answer :

- Primary Data : NMR spectra, crystallography files.

- Secondary Data : Literature melting points, synthetic yields.

- Use repositories (e.g., Zenodo) with metadata tags for easy retrieval. Label datasets as "observational," "experimental," or "simulated" to clarify origins .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during this compound’s structural elucidation?

- Methodological Answer : Apply iterative hypothesis testing :

Re-examine peak assignments using 2D NMR (e.g., HSQC for direct C-H correlations).

Compare computational predictions (DFT-based chemical shift calculations) with experimental data.

Address outliers by testing alternative conformational models .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer :

- Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).

- Monitor reaction kinetics via in-situ IR spectroscopy.

- Apply green chemistry principles (e.g., catalytic recycling) to improve scalability .

Q. How to integrate computational chemistry with experimental data for this compound’s property prediction?

- Methodological Answer :

Perform docking studies to predict bioactivity (e.g., enzyme inhibition).

Validate with in-vitro assays.

Use molecular dynamics simulations to explain solubility or stability trends .

Q. What methodologies address reproducibility challenges in this compound research?

- Methodological Answer :

Q. How to design interdisciplinary studies linking this compound’s chemistry to biological applications?

- Methodological Answer :

Formulate hypotheses bridging gaps (e.g., "Does this compound’s electrophilic moiety enhance antimicrobial activity?").

Combine synthetic chemistry with microbiological assays.

Use mixed-methods analysis to interpret dose-response and structural-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.